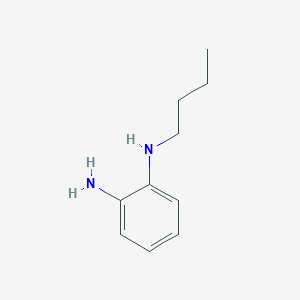
2-溴环戊酮
描述
2-Bromocyclopentanone is an organic molecule with the CAS Number: 21943-50-0 . It is used in the synthesis of epoxides and is a potential precursor for the synthesis of polymers, dyes, and pharmaceuticals .
Synthesis Analysis
2-Bromocyclopentanone can be produced by reacting cyclopentanone with bromine in a biphasic mixture of water and an organic solvent . This process is advantageous for industrial-scale production .
Molecular Structure Analysis
The molecular formula of 2-Bromocyclopentanone is C5H7BrO . It has an average mass of 163.012 Da and a monoisotopic mass of 161.968018 Da .
Physical And Chemical Properties Analysis
2-Bromocyclopentanone has a density of 1.6±0.1 g/cm³, a boiling point of 189.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . It has a molar refractivity of 31.0±0.3 cm³, a polar surface area of 17 Ų, and a molar volume of 99.6±3.0 cm³ .
科学研究应用
Synthesis of Epoxides
2-Bromocyclopentanone is used in the synthesis of epoxides . Epoxides are cyclic ethers that are used in a wide range of chemical reactions, including polymerization and the production of resins.
Precursor for Polymers
This compound serves as a potential precursor for the synthesis of polymers . Polymers have a broad range of applications, including in the creation of plastics, resins, rubber, and fibers.
Dye Manufacturing
2-Bromocyclopentanone can also be used in the production of dyes . Dyes are used in a variety of industries, including textiles, food, and cosmetics.
Pharmaceutical Applications
It is a potential precursor for the synthesis of pharmaceuticals . This means it can be used in the production of various drugs and medications.
Photolysis Studies
2-Bromocyclopentanone has been shown to undergo photolysis when irradiated with ultraviolet light or through chemical reaction with acetonitrile . This makes it useful in studies related to photochemistry.
Chemical Reactions with Acetonitrile
In addition to photolysis, 2-Bromocyclopentanone can undergo chemical reactions with acetonitrile . This can be useful in various chemical synthesis processes.
安全和危害
作用机制
Target of Action
2-Bromocyclopentanone is an organic molecule that is primarily used in the synthesis of other compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.
Biochemical Pathways
2-Bromocyclopentanone is involved in the synthesis of various compounds, including epoxides, polymers, dyes, and pharmaceuticals . It can undergo photolysis when irradiated with ultraviolet light or through a chemical reaction with acetonitrile . .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in laboratory settings for the synthesis of other compounds
Result of Action
The result of 2-Bromocyclopentanone’s action is the formation of new compounds through chemical reactions. For instance, it can be used to synthesize epoxides . The specific molecular and cellular effects of 2-Bromocyclopentanone’s action would depend on the specific compounds it is used to synthesize and their respective biological activities.
属性
IUPAC Name |
2-bromocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBPPOPPFUDSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431812 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclopentanone | |
CAS RN |
21943-50-0 | |
| Record name | 2-BROMOCYCLOPENTANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromocyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromocyclopentanone in organic synthesis?
A: 2-Bromocyclopentanone serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both a reactive bromine atom and a ketone group. This allows for a variety of chemical transformations. For instance, it acts as a key starting material in the synthesis of cyclopentane-1,2-dione [], a compound used in the preparation of propellanes, iso-coumarones, and pyrazines [].
Q2: How does the ring size of cyclic α-bromo ketones influence their reactivity with trialkylboranes?
A: Research indicates that the rate of alkylation of α-bromo ketones by trialkylboranes is influenced by the ring size []. Specifically, 2-bromocyclopentanones exhibit faster reaction rates compared to 2-bromocyclohexanones and 2-bromocycloheptanones []. This difference in reactivity is attributed to the inherent ring strain associated with different ring sizes.
Q3: Can you elaborate on the stereochemical aspects of 2-bromocyclopentanone's reactions?
A: When reacting 2-bromocycloalkanones, including 2-bromocyclopentanone, with nucleophiles like trialkylboranes, the stereochemistry of both the reactant and product is crucial []. The presence of the bromine atom at the alpha position creates a chiral center, leading to the possibility of stereoisomers. Understanding the stereochemical outcome of these reactions is vital for synthesizing molecules with desired three-dimensional structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



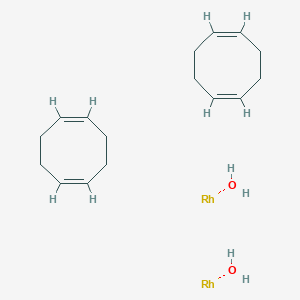
![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)
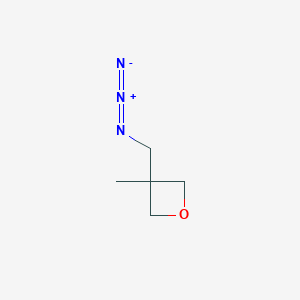
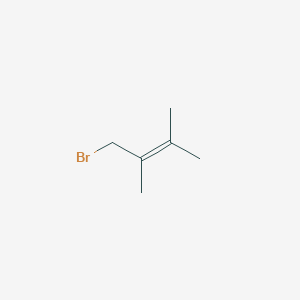
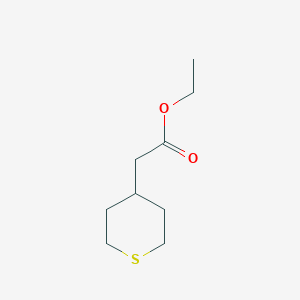
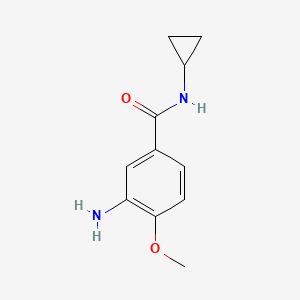

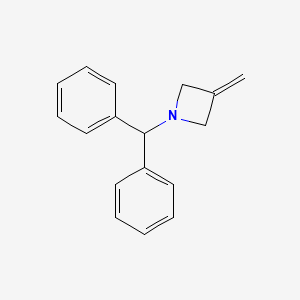
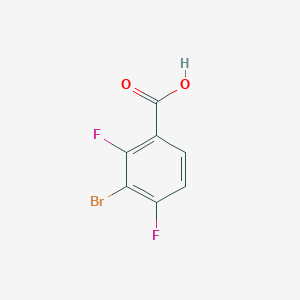
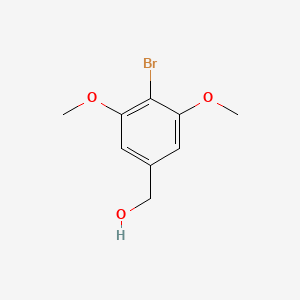
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)


